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Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

Cat. No.: B088755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of

methoxymethyltrimethylsilane (MOM-TMS), a valuable reagent in organic chemistry,

particularly for the protection of alcohols. This document details the most common and reliable

laboratory-scale synthesis protocol, including reaction mechanism, experimental procedures,

purification techniques, and characterization data. Safety precautions and potential side

reactions are also discussed to ensure a safe and successful synthesis.

Introduction
Methoxymethyltrimethylsilane (MOM-TMS) is an organosilicon compound widely used in

organic synthesis. Its primary application is as a precursor to methoxymethyl (MOM) ethers, a

common protecting group for alcohols. The MOM group is valued for its stability under a wide

range of reaction conditions and its straightforward removal under acidic conditions. This guide

focuses on a robust and accessible synthesis of MOM-TMS suitable for a research laboratory

setting.

Synthesis of Methoxymethyltrimethylsilane
The most common and efficient laboratory synthesis of methoxymethyltrimethylsilane
involves the reaction of chloromethyltrimethylsilane with sodium methoxide. This reaction

proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b088755?utm_src=pdf-interest
https://www.benchchem.com/product/b088755?utm_src=pdf-body
https://www.benchchem.com/product/b088755?utm_src=pdf-body
https://www.benchchem.com/product/b088755?utm_src=pdf-body
https://www.benchchem.com/product/b088755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism
The synthesis of methoxymethyltrimethylsilane from chloromethyltrimethylsilane and sodium

methoxide is a classic example of a Williamson ether synthesis, proceeding through an SN2

pathway.

Reaction:

(CH₃)₃SiCH₂Cl + NaOCH₃ → (CH₃)₃SiCH₂OCH₃ + NaCl

Mechanism:

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom of

chloromethyltrimethylsilane. This attack occurs from the backside of the carbon-chlorine bond,

leading to a transition state where the nucleophile and the leaving group are both partially

bonded to the carbon atom. As the new carbon-oxygen bond forms, the carbon-chlorine bond

breaks, and the chloride ion is expelled as the leaving group.

transition_state [label=<

H | CH₃O···C···Cl | Si(CH₃)₃

, shape=box, style=dashed, color="#EA4335"];

products [label="(CH₃)₃SiCH₂OCH₃ + Na⁺Cl⁻"];

reagents -> transition_state [label="Backside Attack", fontcolor="#34A853"]; transition_state ->

products [label="Leaving Group Departure", fontcolor="#FBBC05"]; } caption [label="Figure 1:

SN2 Reaction Mechanism for MOM-TMS Synthesis", fontname="Arial", fontsize=10,

fontcolor="#5F6368"];

Potential Side Reactions
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While the SN2 reaction is generally efficient, certain conditions can lead to side reactions. The

primary concern is the cleavage of the silicon-carbon bond. This is more likely to occur with

stronger, bulkier bases or at elevated temperatures for prolonged periods. However, with

sodium methoxide in methanol at reflux, this side reaction is minimal.

Another potential issue is the presence of water in the reaction mixture. Sodium methoxide is a

strong base and will react with water to form methanol and sodium hydroxide. The presence of

hydroxide ions can promote undesired side reactions. Therefore, the use of anhydrous

methanol and proper handling of sodium methoxide are crucial.

Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of

methoxymethyltrimethylsilane.

Materials and Reagents
Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles Notes

Chloromethyltrim

ethylsilane
122.66 122.7 g 1.0

Use a high-purity

grade.

Sodium 22.99 25.3 g 1.1
Handle with care;

highly reactive.

Anhydrous

Methanol
32.04 500 mL - Must be dry.

Diethyl Ether 74.12 As needed - For extraction.

Saturated

Sodium Chloride

Solution (Brine)

- As needed - For washing.

Anhydrous

Magnesium

Sulfate

120.37 As needed - For drying.

Procedure
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Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a

reflux condenser, a mechanical stirrer, and a dropping funnel, place 400 mL of anhydrous

methanol. Carefully add 25.3 g (1.1 mol) of sodium metal in small portions to the stirred

methanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate

ventilation and take appropriate safety precautions. After all the sodium has reacted, a

solution of sodium methoxide in methanol will be formed.

Reaction: To the freshly prepared sodium methoxide solution, add 122.7 g (1.0 mol) of

chloromethyltrimethylsilane dropwise from the dropping funnel over a period of 30 minutes.

After the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours.

Work-up: Cool the reaction mixture to room temperature. A white precipitate of sodium

chloride will have formed. Pour the mixture into a separatory funnel containing 500 mL of

water.

Extraction: Extract the aqueous mixture with two 150 mL portions of diethyl ether.

Washing: Combine the organic extracts and wash them with two 100 mL portions of

saturated sodium chloride solution (brine).

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary

evaporation.

Purification: The crude product is purified by fractional distillation at atmospheric pressure.

Collect the fraction boiling at 83-84 °C.
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Prepare Sodium Methoxide in Anhydrous Methanol

Add Chloromethyltrimethylsilane Dropwise

Reflux for 2 hours

Cool to Room Temperature and Quench with Water

Extract with Diethyl Ether

Wash with Brine

Dry over Anhydrous MgSO₄

Remove Solvent by Rotary Evaporation

Purify by Fractional Distillation

Collect Product at 83-84 °C

Click to download full resolution via product page
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Characterization and Data
The synthesized methoxymethyltrimethylsilane should be a colorless liquid.

Physical and Chemical Properties
Property Value

Molecular Formula C₅H₁₄OSi

Molar Mass 118.25 g/mol

Appearance Colorless liquid

Boiling Point 83-84 °C

Density 0.758 g/mL at 25 °C[1]

Refractive Index (n²⁰/D) 1.390

Spectroscopic Data
Spectroscopy Characteristic Peaks

¹H NMR (CDCl₃)
δ ~3.3 (s, 3H, O-CH₃), ~3.2 (s, 2H, Si-CH₂-O),

~0.1 (s, 9H, Si-(CH₃)₃)

¹³C NMR (CDCl₃) δ ~70 (Si-CH₂-O), ~58 (O-CH₃), ~-2 (Si-(CH₃)₃)

IR (neat)
ν ~2950-2850 (C-H stretch), ~1100 (C-O

stretch), ~1250, 840 (Si-C stretch) cm⁻¹

Mass Spec (EI) m/z (%): 103 (M-CH₃, 100%), 75, 73, 59, 45

Safety Precautions
Chloromethyltrimethylsilane: This compound is a lachrymator and is corrosive. Handle it in a

well-ventilated fume hood and wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce

flammable hydrogen gas and a corrosive sodium hydroxide solution. Handle it under an inert
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atmosphere or in a dry environment. Use non-metallic tools for handling.

Sodium Methoxide: This is a corrosive and flammable solid. It reacts with water to form

methanol and sodium hydroxide. Handle it in a fume hood, and avoid contact with skin and

eyes.

Anhydrous Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon

standing. Use it in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion
The synthesis of methoxymethyltrimethylsilane via the reaction of

chloromethyltrimethylsilane and sodium methoxide is a reliable and high-yielding procedure

suitable for research laboratories. By following the detailed protocol and adhering to the safety

precautions outlined in this guide, researchers can confidently prepare this valuable synthetic

intermediate. Proper characterization of the final product is essential to ensure its purity and

suitability for subsequent reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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